3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluorinated Pyrazoles : A study on the synthesis of 3-amino-4-fluoropyrazoles highlights the interest in fluorinated compounds as building blocks in medicinal chemistry due to their potential functionalization and application in drug development. The synthetic strategy involves monofluorination followed by condensation with different hydrazines (Surmont et al., 2011).
Antipathogenic Activity of Thiourea Derivatives : Research on new thiourea derivatives, including those with fluorine substituents, demonstrates significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of fluorinated compounds in developing antimicrobial agents (Limban et al., 2011).
Applications in Medicinal Chemistry
Antiviral Activity : A study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives shows remarkable activity against the avian influenza virus, suggesting the utility of fluorinated compounds in antiviral drug development (Hebishy et al., 2020).
Antitumor Properties : Research into fluorinated benzothiazoles reveals potent cytotoxic activity in vitro against certain cancer cell lines, underscoring the significance of fluorinated compounds in cancer research (Hutchinson et al., 2001).
Fluorination Techniques
- Ortho-Fluorination Catalysis : A study demonstrates a palladium-catalyzed ortho-fluorination of benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This method is relevant for synthesizing fluorinated compounds for medicinal chemistry applications (Wang et al., 2009).
Materials Science Applications
- Fluorescent Probes for pH and Metal Cations : The synthesis and application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole demonstrate their utility as fluorescent probes for sensing pH changes and metal cations. Such fluorophores are essential for biological imaging and diagnostics (Tanaka et al., 2001).
properties
IUPAC Name |
3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLNJRCTOAZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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